This compound is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid functional group. It serves as an important intermediate in the synthesis of various biologically active molecules, particularly in peptide synthesis and medicinal chemistry.
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid typically involves several key steps:
The molecular structure of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid can be represented using various structural formulas:
O=C(OC(C)(C)C)N(CC1)CCC1C(N)CC(O)=O.Cl
XWZDPNBLQJCKNC-UHFFFAOYSA-N
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid participates in various chemical reactions:
Typical reagents used include strong acids for deprotection (e.g., TFA) and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride .
The mechanism of action for 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors:
The physical and chemical properties of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid include:
Property | Value |
---|---|
Molecular Weight | 257.33 g/mol |
Boiling Point | Not available |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 6 |
These properties indicate that the compound has high solubility in organic solvents, which is advantageous for synthetic applications .
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid has several notable applications:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5